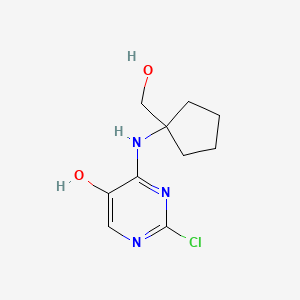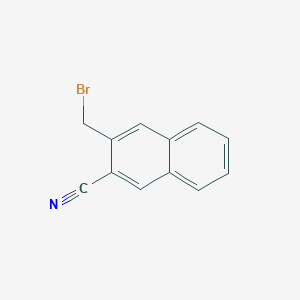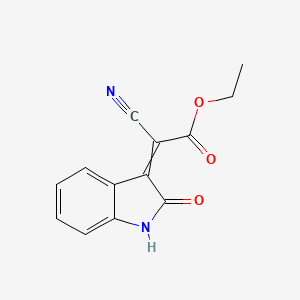
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate is a chemical compound that belongs to the class of indolinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate typically involves the condensation of ethyl cyanoacetate with isatin derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indolinone derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
- (Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)propanoate
- (Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)butanoate
Uniqueness
(Z)-Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate is unique due to its specific structural features, which confer distinct biological activities. Its ethyl ester group and cyano group contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C13H10N2O3 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
ethyl 2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate |
InChI |
InChI=1S/C13H10N2O3/c1-2-18-13(17)9(7-14)11-8-5-3-4-6-10(8)15-12(11)16/h3-6H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
USFZCQWVLYCKDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868944.png)
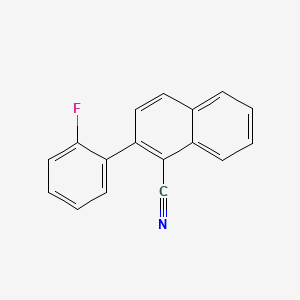
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11868951.png)


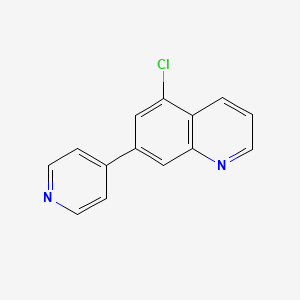

![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol](/img/structure/B11868982.png)
![N-(3-chlorophenyl)-1H-Pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11868984.png)
